Product packaging for Merocil(Cat. No.:CAS No. 143413-72-3)

Merocil

Cat. No.: B121595
CAS No.: 143413-72-3
M. Wt: 302.39 g/mol
InChI Key: WUYOSDQTOAOHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Merocil is a brand name for the chemical compound Meropenem, a broad-spectrum carbapenem antibiotic intended for research applications only . Its primary research value lies in its bactericidal mechanism of action: it readily penetrates bacterial cell walls and inhibits cell wall synthesis by binding to specific penicillin-binding proteins (PBPs), leading to cell death . Meropenem is notable for its high level of stability against a wide range of serine β-lactamase enzymes, making it a crucial tool for studying multidrug-resistant bacterial strains . In a research context, Meropenem has been utilized in studies involving a wide spectrum of Gram-positive and Gram-negative aerobic and anaerobic bacteria . It is supplied as a white crystalline powder (Meropenem Trihydrate) for reconstitution and is administered via intravenous injection in clinical settings, informing its in vitro research use . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2O4S B121595 Merocil CAS No. 143413-72-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143413-72-3

Molecular Formula

C13H22N2O4S

Molecular Weight

302.39 g/mol

IUPAC Name

1,3-dibutyl-5-hydroxy-5-methoxy-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H22N2O4S/c1-4-6-8-14-10(16)13(18,19-3)11(17)15(12(14)20)9-7-5-2/h18H,4-9H2,1-3H3

InChI Key

WUYOSDQTOAOHAL-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C(C(=O)N(C1=S)CCCC)(O)OC

Canonical SMILES

CCCCN1C(=O)C(C(=O)N(C1=S)CCCC)(O)OC

Other CAS No.

143413-72-3

Synonyms

merocil
N,N'-dibutyl-4,5-dihydro-5-hydroxy-5-methoxy-4-oxo-2-thiouracil

Origin of Product

United States

Ii. Chemical Synthesis and Isolation of Merocil

Iii. Structural Elucidation and Analytical Characterization of Merocil

Spectroscopic Methodologies for Merocil Structural Analysis

Spectroscopic methods are fundamental to determining the structure of a chemical compound. However, specific data for "this compound" is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

There is no published Infrared (IR) spectroscopy data for "this compound." Such data would be essential for identifying the functional groups present in the molecule, which are key components of its chemical structure.

Ultraviolet-Visible (UV) Spectroscopy for Electronic Transitions

Specific Ultraviolet-Visible (UV) spectroscopy data for "this compound" is not documented in the available literature. This analysis would provide information about the electronic transitions within the molecule, which is useful for understanding its chromophores and conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Molecular Connectivity and Structure Determination

No ¹H-NMR or ¹³C-NMR data for "this compound" has been found in public databases. NMR spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms and their connectivity in a molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the molecular weight and fragmentation patterns of "this compound," are not available. This information is crucial for confirming the molecular formula and gaining insights into the compound's structural components.

Elemental Analysis for Stoichiometric Composition Verification

There is no published elemental analysis data for "this compound." This technique would be used to determine the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in the compound, which is necessary to verify its empirical and molecular formulas.

Chromatographic Techniques for Purity Assessment and Quantification

While chromatography would be the standard method to assess the purity of "this compound" and to quantify it in samples, specific chromatograms or data from techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are not available in the literature.

Iv. Molecular Mechanisms of Action of Merocil

Cellular Signaling Perturbations by Merocil

Generation of Intracellular Reactive Oxygen Species (ROS), such as Hydrogen Peroxide and Superoxide (B77818) Anion

This compound, also identified as C1, is characterized by its capacity to generate intracellular reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and superoxide anion (O₂•−) nih.gov. This intrinsic property of this compound has been directly correlated with its ability to induce apoptosis in tumor cells nih.gov.

Reactive oxygen species are highly reactive chemical species derived from diatomic oxygen (O₂), water, and hydrogen peroxide flybase.org. Key ROS involved in cellular processes include superoxide anion and hydrogen peroxide flybase.org. Mitochondria serve as a primary endogenous source of ROS within cells, largely due to electron leakage from the electron transport chain during normal metabolic activity flybase.orguni.lu. The superoxide anion generated can be rapidly converted into hydrogen peroxide by the enzyme superoxide dismutase (SOD) wikipedia.org. Hydrogen peroxide, while less reactive than other ROS, can be further activated to form more potent species like hydroxyl radicals wikipedia.org.

Interplay of ROS Generation with Cellular Response Pathways

The generation of reactive oxygen species by this compound is not merely a cytotoxic event but also intricately interacts with various cellular response pathways nih.gov. ROS are now recognized as crucial signaling molecules that regulate a multitude of cellular processes, extending beyond their traditional perception as solely toxic by-products of metabolism.

At elevated concentrations, ROS can lead to non-specific oxidation of cellular macromolecules, resulting in functional impairment and the activation of stress response mechanisms uni.lu. These responses can manifest as inflammation, fibrogenesis, and even promote tumor growth uni.lu. Furthermore, excessive ROS can ultimately trigger programmed cell death uni.lu.

Regulation and Role of AKT/PKB Signaling in this compound-Mediated Effects

The molecular mechanisms underlying this compound (C1)-induced, ROS-dependent cell death involve the modulation of several key signaling molecules, notably AKT/PKB nih.gov. AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a central role in controlling vital cellular functions, including cell survival, apoptosis, cell cycle progression, and glucose metabolism.

Studies have shown that in the context of this compound (C1)-induced apoptosis, AKT undergoes transient phosphorylation and activation nih.gov. This transient activation of AKT may represent an endogenous cellular defense mechanism nih.gov. Supporting this hypothesis, the addition of LY294002, an inhibitor of PI3K/AKT, has been observed to further augment the extent of cell death induced by this compound (C1) nih.gov. The AKT/PKB signaling pathway is a complex network where phosphatidylinositol 3-kinase (PI3K) and AKT are key proteins. AKT executes its diverse functions by phosphorylating numerous downstream cellular substrates, thereby regulating processes such as nutrient metabolism, cell growth, and cellular survival.

Investigation of PTEN Modulation and its Implication in Cellular Processes

Beyond AKT/PKB, the modulation of PTEN (Phosphatase and Tensin Homolog) is another critical aspect of this compound (C1)-induced, ROS-dependent cell death nih.gov. PTEN is a multifaceted lipid and protein phosphatase that regulates a broad spectrum of cellular mechanisms, primarily by antagonizing the phosphatidylinositol 3-kinase (PI3K) signaling pathway.

Research indicates that this compound (C1) controversially downregulates PTEN at both the gene and protein levels in breast cancer cell lines, specifically MCF7 and T47D, concomitant with the progression to apoptosis nih.gov. This persistent downregulation of PTEN, which is widely recognized as a tumor suppressor, suggests that PTEN might undertake alternative roles in apoptosis, particularly through its protein phosphatase activity in ROS-dependent apoptotic processes nih.gov. It is notable that PTEN's lipid phosphatase activity is frequently inactivated in various breast cancers, further highlighting the potential significance of its protein phosphatase function in this compound's effects nih.gov. PTEN's dynamic localization to various subcellular compartments, including the plasma membrane, endoplasmic reticulum, mitochondria, and nucleus, underscores its involvement in maintaining chromosomal integrity and regulating cellular survival.

V. Comparative Chemical Biology and Structure Activity Relationship Sar Studies of Merocil and Analogs

Analysis of Merocil in Relation to Structurally Similar Photoproducts (e.g., Merodantoin)

This compound and Merodantoin are two of three principal photoproducts that result from the irradiation of merocyanine (B1260669) 540. Both compounds have been chemically characterized and synthesized, demonstrating significant antitumor properties both in laboratory settings and in living organisms.

The antitumor activity of both this compound and Merodantoin is fundamentally linked to their interaction with topoisomerase II, a critical enzyme involved in DNA replication and repair. Research indicates that these compounds act as topoisomerase II-dependent agents, inducing apoptosis, or programmed cell death, in cancer cells.

A key study on Daudi cells, a type of human lymphoma cell line, revealed that treatment with either this compound or Merodantoin leads to a swift reduction in the synthesis of essential macromolecules, including DNA and proteins. This is accompanied by the fragmentation of DNA, a hallmark of apoptosis. Furthermore, a notable increase in intracellular calcium levels is observed, a key signaling event in the apoptotic cascade.

Table 1: Mechanistic Comparison of this compound and Merodantoin

Feature This compound Merodantoin
Primary Target Topoisomerase II Topoisomerase II
Cellular Outcome Apoptosis Apoptosis

| Key Events | Inhibition of macromolecular synthesis, DNA fragmentation, increased intracellular calcium | Inhibition of macromolecular synthesis, DNA fragmentation, increased intracellular calcium |

While this compound and Merodantoin share a common mechanistic pathway, subtle differences in their chemical structures are likely to elicit differential cellular responses. The precise nature and magnitude of these differences are areas of ongoing investigation. Factors such as cell line specificities, variations in membrane permeability, and metabolic stability could all contribute to nuanced distinctions in their biological effects. Further research is required to fully elucidate the comparative cytotoxicity and cellular uptake kinetics of these two analogs across a broader range of cancer cell types.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The development of effective therapeutic agents hinges on a clear understanding of the relationship between a molecule's structure and its biological activity. For this compound, such studies are crucial for optimizing its antitumor potential and identifying the key chemical features responsible for its efficacy.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its analogs, the core pharmacophore is intrinsically linked to its ability to interact with topoisomerase II. While the precise binding mode is yet to be fully detailed in publicly available literature, it is hypothesized that specific moieties within the this compound structure are critical for this interaction, leading to the stabilization of the enzyme-DNA cleavage complex and subsequent cell death.

Table 2: Investigated Compounds

Compound Name
This compound

Vi. Theoretical and Computational Chemistry Approaches to Merocil Research

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations

Quantum Mechanical (QM) and Molecular Mechanics (MM) simulations are fundamental computational methods used to investigate the structure, dynamics, and energetic properties of molecules fda.govfda.govwindows.netrazvanmarinescu.comnih.govjstar-research.comscispace.comrsc.org. QM methods, rooted in quantum mechanics, offer highly accurate descriptions of electronic structure and chemical bonding, making them particularly useful for understanding chemical reactions and spectroscopic properties nih.govjstar-research.comscispace.comrsc.orgarxiv.org. In contrast, MM methods utilize classical physics and empirical force fields to model molecular systems, enabling the study of much larger systems over longer timescales, albeit with less atomic-level detail than QM fda.govfda.govwindows.netrazvanmarinescu.com. Hybrid QM/MM approaches combine the strengths of both, treating a small, chemically active region with QM and the surrounding environment with MM scispace.com.

Prediction of Electronic Structure and Chemical Reactivity

Detailed Research Findings for Merocil: Specific detailed research findings on the prediction of electronic structure or chemical reactivity of "this compound" (ethenol;formaldehyde) using quantum mechanical methods are not available in the examined literature. The primary context in which "this compound" appears relates to its bulk material properties as a medical device, rather than its atomic-level chemical reactivity as a small molecule.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the three-dimensional shapes (conformers) that a molecule can adopt and the associated energy of these different spatial arrangements fiveable.medrugdesign.orgnih.govlumenlearning.com. This is a critical aspect, as a molecule's biological activity and interactions with targets are significantly influenced by its shape fiveable.me. Computational techniques, including both QM and MM simulations, are utilized to map the energy landscape of a molecule, identifying stable conformers and the energy barriers for interconversion between them fiveable.medrugdesign.orgnih.gov. This mapping helps in understanding molecular flexibility and preferred conformations.

Detailed Research Findings for this compound: There are no specific detailed research findings available that focus on the conformational analysis or energy landscape mapping of "this compound" (ethenol;formaldehyde) as a chemical compound using QM or MM simulations in the context of drug design or biomolecular interactions.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques widely used in drug discovery to predict and analyze the interactions between a ligand (e.g., a small molecule drug candidate) and a biological target (e.g., a protein) razvanmarinescu.comscispace.comresearchgate.netksbb.or.krnih.govmdpi.com. Molecular docking predicts the preferred binding orientation of a ligand to a receptor and estimates the binding affinity researchgate.netmdpi.com. MD simulations extend this by simulating the time-dependent movement of atoms and molecules, providing insights into the dynamic behavior of the ligand-protein complex, including conformational changes and binding kinetics razvanmarinescu.comscispace.comksbb.or.krnih.govmdpi.com.

Characterization of Ligand-Protein Binding (e.g., Topoisomerase II)

Molecular docking studies aim to characterize the binding modes of ligands to proteins by predicting favorable binding poses and estimating binding energies researchgate.netmdpi.com. This is a crucial step in identifying potential drug candidates and understanding their mechanism of action. For example, studies often investigate interactions with specific enzymes like Topoisomerase II, which is a common target for anticancer drugs. MD simulations further refine these predictions by accounting for the flexibility of both the ligand and the protein, allowing for a more realistic representation of the binding process nih.govmdpi.com.

Detailed Research Findings for this compound: No specific detailed research findings or data tables characterizing the ligand-protein binding of "this compound" (ethenol;formaldehyde) with targets such as Topoisomerase II or other biological macromolecules through molecular docking or dynamics simulations are present in the surveyed literature. Mentions of "Merocel" in the context of "molecular docking" are indirect, referring to the use of Merocel as a medical sponge in studies that also happen to involve computational methods for other compounds researchgate.net.

Simulation of Conformational Changes Induced by this compound Binding

Detailed Research Findings for this compound: There are no specific detailed research findings or data tables available that simulate conformational changes induced by the binding of "this compound" (ethenol;formaldehyde) to any protein targets in the public domain. The concept of "protein-induced conformational changes" appears in the literature in general, but not linked to "this compound" as a chemical compound rsc.orgbioscientifica.comresearchgate.netnih.govasm.org.

Advanced Computational Methodologies in this compound Research

Advanced computational methodologies in chemistry encompass a wide range of techniques beyond standard QM/MM, docking, and MD, often integrating artificial intelligence (AI) and machine learning (ML) razvanmarinescu.comscispace.comresearchgate.net. These methods aim to improve the accuracy, efficiency, and predictive power of simulations, especially for complex biological systems or large datasets razvanmarinescu.comscispace.comresearchgate.net. Examples include enhanced sampling techniques in MD, free energy perturbation (FEP), QM-enhanced force fields, and machine learning models for predicting molecular properties or reaction outcomes windows.netrazvanmarinescu.comscispace.comresearchgate.netnih.govresearchgate.net. These methodologies are crucial for addressing challenges in drug discovery, such as predicting unbinding kinetics or optimizing material properties windows.netrazvanmarinescu.comresearchgate.net.

Detailed Research Findings for this compound: While advanced computational methods are increasingly applied across chemical and biological research, there are no specific detailed research findings or data tables demonstrating the application of these advanced methodologies directly to "this compound" (ethenol;formaldehyde) as a chemical compound. Its primary role as a medical device material means research typically focuses on its physical and biocompatibility properties rather than intricate molecular interactions studied with these advanced computational techniques.

Vii. Broader Academic Implications and Future Research Directions for Merocil

Merocil as a Molecular Probe for Understanding Topoisomerase Biology

This compound's activity is contingent on the presence of topoisomerase II, positioning it as a valuable tool for dissecting the complex biology of this essential enzyme. nih.gov Topoisomerases are critical for resolving topological challenges in DNA during replication, transcription, and chromosome segregation. wikipedia.orgmdpi.commdpi.comnih.gov Small molecule inhibitors have historically been instrumental in elucidating the functions of topoisomerases. wikipedia.orgnih.gov

This compound can be utilized as a molecular probe to investigate the catalytic cycle of topoisomerase II. The enzyme functions through a series of steps including DNA binding, cleavage, strand passage, and religation. nih.govresearchgate.net Inhibitors can block different stages of this cycle. By studying the specific interaction of this compound with the topoisomerase II-DNA complex, researchers can gain insights into the conformational changes and intermediate states of the enzyme. This can help to differentiate the roles of the two human isoforms, topoisomerase IIα and IIβ, which, despite their similarities, have distinct functions in cellular processes. mdpi.comnih.gov

Furthermore, the use of this compound in conjunction with biochemical assays, such as DNA relaxation and decatenation assays, can help to characterize the specific requirements for its inhibitory activity. nih.gov Understanding how this compound stabilizes the cleavable complex—a hallmark of topoisomerase poisons—can shed light on the mechanisms of DNA damage and repair that are triggered in response to this class of compounds. wikipedia.orgnih.govbohrium.com

Table 1: Research Applications of this compound in Topoisomerase Biology

Research AreaApplication of this compoundPotential Insights
Enzyme CatalysisInvestigating the effect of this compound on the different stages of the topoisomerase II catalytic cycle.Identification of specific steps inhibited by this compound and understanding of the enzyme's conformational changes.
Isoform SpecificityComparing the inhibitory activity of this compound against topoisomerase IIα and IIβ.Elucidation of the distinct roles of each isoform in cellular processes and potential for isoform-selective drug design.
DNA Damage and RepairStudying the formation of this compound-stabilized topoisomerase II-DNA covalent complexes and the subsequent cellular repair mechanisms.Understanding the pathways involved in repairing topoisomerase-mediated DNA damage and the determinants of cytotoxicity.

This compound's Contribution to Apoptosis Research and Cell Death Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its antitumor activity. nih.gov Treatment of lymphoma cells with this compound leads to DNA fragmentation, a characteristic feature of apoptosis. nih.gov This process is fundamental in normal development and tissue homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.orgnih.gov

A notable effect of this compound treatment is a marked rise in intracellular calcium levels. nih.gov Calcium is a ubiquitous second messenger, and sustained increases in its intracellular concentration can trigger apoptotic pathways. nih.govmdpi.commdpi.comwisdomlib.org The release of calcium from intracellular stores, such as the endoplasmic reticulum, can lead to mitochondrial calcium overload, which in turn can initiate the release of pro-apoptotic factors like cytochrome c. wisdomlib.orgnih.gov this compound's ability to modulate intracellular calcium provides a valuable experimental system to study the intricate interplay between calcium signaling and the execution of apoptosis.

The apoptotic cascade induced by this compound can be further dissected to understand the involvement of various signaling pathways. Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death. nih.gov By examining the expression and activation of key apoptotic regulators, such as the Bcl-2 family of proteins and specific caspases, in this compound-treated cells, researchers can map the precise signaling cascade initiated by topoisomerase II inhibition.

Table 2: this compound in the Context of Apoptosis Research

Apoptotic EventObserved Effect of this compoundArea for Further Investigation
DNA FragmentationInduces DNA fragmentation in lymphoma cells. nih.govIdentification of the specific endonucleases activated by this compound.
Intracellular CalciumCauses a significant increase in intracellular calcium. nih.govElucidation of the precise mechanisms of calcium release and its downstream targets in the apoptotic pathway.
Caspase Activation(Inferred) Likely activates caspases as a consequence of apoptosis induction.Identification of the specific initiator and effector caspases involved in this compound-induced apoptosis.

Strategies for Rational Design and Synthesis of Novel this compound-Inspired Chemical Entities

The chemical structure of this compound, a thiobarbiturate derivative, offers a scaffold for the rational design and synthesis of new chemical entities with potentially improved efficacy and selectivity as topoisomerase II inhibitors. nih.gov Rational drug design often involves modifying a lead compound to enhance its pharmacological properties. nih.govnih.gov

One approach is to create hybrid molecules that combine the pharmacophoric elements of this compound with those of other known topoisomerase II inhibitors. For instance, a study on hybrid topoisomerase II poisons merged key features of etoposide and merbarone, the latter of which also contains a thiobarbituric acid core. acs.org This strategy could be applied to this compound to explore new chemical space and identify compounds with enhanced activity.

Structure-activity relationship (SAR) studies are crucial in this context. By synthesizing a series of this compound analogs with systematic modifications to its chemical structure, it is possible to identify the key functional groups responsible for its interaction with topoisomerase II and its cytotoxic effects. For example, modifications to the thiobarbiturate ring or the side chains could influence the compound's binding affinity and specificity for the enzyme.

Computational methods, such as molecular docking, can be employed to predict the binding modes of designed analogs within the topoisomerase II-DNA complex. rsc.org This in silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and desired interactions with the target.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of this compound's mechanism of action, the integration of multi-omics data is a powerful approach. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells treated with this compound. A pan-cancer multi-omics analysis of the topoisomerase family has demonstrated the utility of this approach in understanding the broader impact of these enzymes and their inhibitors. nih.govplos.org

Transcriptomic analysis (e.g., RNA-sequencing) can reveal changes in gene expression profiles following this compound treatment, identifying pathways that are up- or downregulated. This could include genes involved in DNA damage response, cell cycle control, and apoptosis. nih.gov

Proteomic studies can identify changes in protein expression and post-translational modifications, providing insights into the signaling pathways that are activated or inhibited by this compound. researchgate.net For example, proteomic profiling can be used to identify proteins that interact with the this compound-topoisomerase II-DNA complex.

Metabolomic analysis can uncover alterations in cellular metabolism, which is often reprogrammed in cancer cells and can be affected by anticancer agents. Together, these multi-omics datasets can be integrated to construct a comprehensive network model of this compound's cellular effects, leading to a more complete mechanistic understanding and potentially identifying biomarkers of response or resistance.

Emerging Methodologies and Techniques in this compound-Related Chemical Biology Research

The field of chemical biology is continually developing new tools and techniques that can be applied to the study of this compound and its interactions with cellular machinery. researchgate.net These emerging methodologies can provide unprecedented detail into the compound's mechanism of action.

Novel Chemical Probes: Building on this compound's core structure, novel chemical probes can be designed and synthesized. scitechdaily.comnih.govrsc.org These probes could incorporate functionalities such as fluorescent tags for imaging the subcellular localization of the compound, or photo-crosslinking groups to covalently trap and identify its binding partners within the cell.

High-Throughput Kinetic Analysis: Advanced techniques like high-throughput microfluidic enzyme kinetics (HT-MEK) can be employed to rapidly screen libraries of this compound analogs against topoisomerase II. stanford.edu This would accelerate the identification of more potent and selective inhibitors.

Single-Molecule Techniques: Single-molecule approaches, such as magnetic tweezers or atomic force microscopy, can be used to study the interaction of a single topoisomerase II enzyme with a DNA molecule in the presence of this compound. nih.gov This can provide detailed insights into the dynamics of the enzyme and the mechanism of inhibition at a level of detail not achievable with bulk assays.

By leveraging these advanced methodologies, researchers can continue to unravel the intricate details of this compound's biological activity, paving the way for its potential development as a therapeutic agent and as a powerful tool in chemical biology.

Q & A

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

  • Blinding : Implement double-blinding in animal trials for treatment administration and outcome assessment. Use third-party statistical analysis to avoid confirmation bias .

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